3,3-Dimethylisothiazolidine 1,1-dioxide

Description

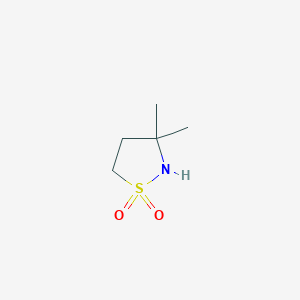

3,3-Dimethylisothiazolidine 1,1-dioxide is a sulfur-containing heterocyclic compound featuring a five-membered ring with two methyl groups at the 3-position and two sulfonyl oxygen atoms. Its structure combines a saturated isothiazolidine backbone with electron-withdrawing sulfone groups, which influence its reactivity and stability. This compound is synthesized via cyclization reactions involving sulfamoyl chlorides or thiocarbamoyl reagents, as demonstrated in the preparation of analogous isothiazolidine dioxides .

Properties

Molecular Formula |

C5H11NO2S |

|---|---|

Molecular Weight |

149.21 g/mol |

IUPAC Name |

3,3-dimethyl-1,2-thiazolidine 1,1-dioxide |

InChI |

InChI=1S/C5H11NO2S/c1-5(2)3-4-9(7,8)6-5/h6H,3-4H2,1-2H3 |

InChI Key |

XDLKHEFKZQJAEV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCS(=O)(=O)N1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Thiete 1,1-Dioxides

Thiete 1,1-dioxides (four-membered sulfur rings) are structurally simpler but less stable than 3,3-dimethylisothiazolidine 1,1-dioxide due to ring strain. They are synthesized via oxidation of thietanes or chlorination of sulfonated intermediates . For example, 3-chlorothiete 1,1-dioxide is prepared by UV-induced chlorination of thiete dioxide, highlighting its susceptibility to electrophilic substitution . Unlike the five-membered isothiazolidine dioxides, thiete dioxides readily participate in Diels-Alder reactions, forming six-membered adducts .

Benzothiadiazine 1,1-Dioxides

Benzothiadiazine dioxides (e.g., 3-(3-chlorobenzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide) feature fused aromatic rings, conferring planar rigidity and enhanced π-conjugation. These compounds are synthesized via refluxing sulfonamide intermediates in methanol .

Thienothiadiazine 1,1-Dioxides

Thienothiadiazine dioxides (e.g., 4-allyl-6-chloro derivatives) incorporate fused thiophene and thiadiazine rings. Their synthesis involves sequential alkylation and borohydride reduction steps, yielding solids with defined melting points (85–92°C) . These compounds exhibit structural complexity but lack the steric hindrance imposed by the 3,3-dimethyl groups in isothiazolidine dioxides.

Physicochemical Properties

Table 2: Physical Properties

*Predicted based on analogous sulfone-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.